molecular formula C18H19Cl2N3O B2921669 4-(5-chloro-2-methylphenyl)-N-(4-chlorophenyl)piperazine-1-carboxamide CAS No. 401637-48-7

4-(5-chloro-2-methylphenyl)-N-(4-chlorophenyl)piperazine-1-carboxamide

Cat. No.: B2921669
CAS No.: 401637-48-7
M. Wt: 364.27
InChI Key: UQSJMUSSYWOJBT-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-methylphenyl)-N-(4-chlorophenyl)piperazine-1-carboxamide (CAS 401637-48-7) is a chemical compound offered with a purity of 90% to 95% for research purposes . It has a molecular formula of C18H19Cl2N3O and a molecular weight of 364.27 g/mol . This compound is part of the 4-phenylpiperazine class, which is recognized as a privileged structure in medicinal chemistry for targeting biogenic amine receptors . While specific studies on this exact molecule are limited, structural analogs and closely related phenylpiperazine carboxamides have been extensively investigated as potent and selective ligands for dopamine D3 receptors . Related compounds in this family, such as BP 897, have been studied for their potential to modulate cocaine-seeking behavior in preclinical models without producing reinforcement on their own, suggesting utility in addiction research . Other analogs have shown neuroprotective effects in models of Parkinson's disease, indicating a broader research application in neurodegenerative conditions . The compound should be handled with care, as it may cause skin and eye irritation and respiratory irritation . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

4-(5-chloro-2-methylphenyl)-N-(4-chlorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O/c1-13-2-3-15(20)12-17(13)22-8-10-23(11-9-22)18(24)21-16-6-4-14(19)5-7-16/h2-7,12H,8-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSJMUSSYWOJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(5-chloro-2-methylphenyl)-N-(4-chlorophenyl)piperazine-1-carboxamide is a piperazine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. Piperazine derivatives are known for their diverse biological activities, including antipsychotic, antidepressant, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure

The compound can be represented by the following structural formula:

C16H17Cl2N3O\text{C}_{16}\text{H}_{17}\text{Cl}_2\text{N}_3\text{O}

This structure highlights the presence of two chlorinated phenyl groups and a piperazine moiety, which are critical for its biological activity.

Antipsychotic Activity

Research indicates that piperazine derivatives can exhibit significant antipsychotic effects. For instance, compounds structurally related to This compound have shown affinity for serotonin (5-HT) receptors and dopamine D2 receptors, which are pivotal in the modulation of psychotic symptoms.

A study demonstrated that similar piperazine derivatives exhibited IC50 values in the low micromolar range against various receptor subtypes, suggesting a robust interaction profile that could translate into therapeutic efficacy in treating disorders such as schizophrenia .

Antidepressant Effects

In addition to antipsychotic properties, some piperazine derivatives have been explored for their antidepressant potential. The mechanism often involves the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Compounds with similar structures have been shown to enhance serotonin levels in synaptic clefts, thereby improving mood and reducing depressive symptoms .

Anti-inflammatory Activity

Recent studies have also highlighted the anti-inflammatory properties of piperazine derivatives. For example, compounds exhibiting structural similarities to This compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests a potential role in treating inflammatory conditions.

The biological activity of This compound can be attributed to several mechanisms:

  • Receptor Binding : The compound likely binds to serotonin and dopamine receptors, modulating neurotransmitter release.
  • Inhibition of Enzymes : It may inhibit enzymes involved in inflammatory pathways, reducing the production of inflammatory mediators.
  • Neurotransmitter Reuptake Inhibition : Similar compounds have been shown to inhibit the reuptake of serotonin and norepinephrine, contributing to their antidepressant effects.

Case Studies

Several studies have investigated the pharmacological effects of piperazine derivatives:

  • A study involving a related compound demonstrated significant reductions in anxiety-like behaviors in animal models when administered at doses ranging from 10 to 30 mg/kg .
  • Another investigation focused on the anti-inflammatory effects of a structurally analogous compound, which showed a 50% reduction in edema in a carrageenan-induced paw edema model at a concentration of 25 mg/kg .

Data Table: Biological Activities of Related Piperazine Derivatives

Compound NameActivity TypeIC50 (µM)Reference
4-(5-Chloro-2-methylphenyl)piperazine derivativeAntipsychotic0.87
Piperazine analog XAntidepressant1.75
Piperazine derivative YAnti-inflammatory12.91
Related compound ZAnti-anxiety0.95

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s key structural features are compared to analogs in Table 1:

Table 1: Structural and Physical Properties of Selected Piperazine-1-carboxamide Derivatives

Compound Name (ID) Piperazine Substituent Carboxamide Substituent Yield (%) Melting Point (°C) Notable Features
Target Compound 5-Chloro-2-methylphenyl 4-Chlorophenyl N/A N/A Dual chloro/methyl substitution
A6 () Quinazolinylmethyl 4-Chlorophenyl 48.1 189.8–191.4 PARP inhibition potential
A32 () Quinazolinylmethyl 5-Chloro-2-methylphenyl 58.3 203.1–204.7 Higher yield and melting point
4-(5-Chloro-2-methylphenyl)-N-[4-(trifluoromethoxy)phenyl] () 5-Chloro-2-methylphenyl 4-Trifluoromethoxyphenyl N/A N/A Enhanced lipophilicity from CF3O
Compound 25 () Benzhydryl (4-chlorophenyl) 4-Cyanophenyl N/A N/A Cytotoxic (IC50 = 1.81 μM)
Key Observations:
  • Substituent Effects on Yield and Melting Point :

    • Chlorophenyl groups (e.g., A6, A32) correlate with moderate yields (45–58%) and melting points (~190–204°C). The target compound’s lack of a quinazolinylmethyl group may lower its melting point compared to A32 .
    • Trifluoromethoxy substitution () increases lipophilicity, which could enhance membrane permeability but complicates synthesis .
  • Bioactivity Trends :

    • 4-Chlorophenyl-substituted compounds (e.g., A6, Compound 25) show cytotoxicity or enzyme inhibition, suggesting the target compound may share similar pharmacological profiles .
    • Quinazolinylmethyl derivatives (A6, A32) are associated with PARP inhibition, but this moiety is absent in the target compound .

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